molecular formula C23H32Cl2N2O2 B2937081 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride CAS No. 1216491-81-4

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride

Cat. No. B2937081
CAS RN: 1216491-81-4
M. Wt: 439.42
InChI Key: IFTLKRRWMUWOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O2 and its molecular weight is 439.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on related chemical structures, including piperazine derivatives, has focused on designing, synthesizing, and evaluating their pharmacological properties. One study described the synthesis of novel derivatives of piperazine, investigating their antidepressant and antianxiety activities through various in vivo tests, showcasing the potential therapeutic applications of such compounds in mental health disorders (J. Kumar et al., 2017).

Antihypertensive Applications

Another study focused on the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, aiming to explore their dual antihypertensive effects. This research underlines the versatility of piperazine derivatives in designing compounds with potential cardiovascular benefits (Pavlína Marvanová et al., 2016).

Antifungal Compound Development

The development of antifungal agents also sees the incorporation of piperazine structures. A specific study synthesized a novel antifungal compound from the 1,2,4-triazole class, showcasing its physicochemical properties and solubility in biologically relevant solvents. This emphasizes the role of such chemical structures in expanding the arsenal against fungal infections (T. Volkova et al., 2020).

Anticancer and Enzyme Inhibition

Research into piperazine derivatives extends into the realm of cancer therapy and enzyme inhibition. A study synthesized phenolic bis Mannich bases containing halogen and evaluated their cytotoxic and carbonic anhydrase inhibitory effects, identifying lead compounds for further development as anticancer drugs (C. Yamali et al., 2016).

Anxiolytic Drug Synthesis

An efficient asymmetric synthesis method for an anxiolytic drug, highlighting the chemical versatility and potential in drug development, was described in a study focused on Enciprazine, a known anxiolytic agent. This research demonstrates the synthesis process's efficiency, contributing to the pharmaceutical industry's knowledge base (A. Narsaiah et al., 2010).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2.ClH/c1-17(2)22-8-7-18(3)13-23(22)28-16-21(27)15-25-9-11-26(12-10-25)20-6-4-5-19(24)14-20;/h4-8,13-14,17,21,27H,9-12,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTLKRRWMUWOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.